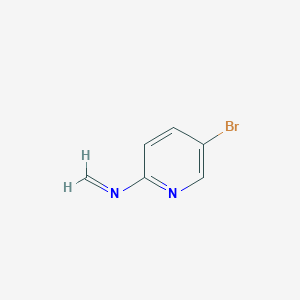

5-bromo-N-methylenepyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and highly valued scaffold in organic chemistry. indiamart.com Its structural similarity to benzene, combined with the presence of the nitrogen atom, imparts a unique set of properties that make it a "privileged scaffold" in drug discovery and a versatile building block in synthesis. nih.govsigmaaldrich.com Pyridine and its derivatives are fundamental components in a vast array of natural products, including alkaloids, vitamins like niacin, and coenzymes. indiamart.comchemicalbook.com

In the realm of pharmaceuticals, the pyridine nucleus is a key component in more than 7,000 existing drug molecules, highlighting its profound impact on medicinal chemistry. nih.gov Its ability to improve water solubility and act as a bioisostere for other functional groups makes it an attractive moiety for drug design. indiamart.com Prominent examples of pyridine-containing drugs include the anti-cancer agent imatinib (B729) and the HIV medication atazanavir. nih.gov Beyond medicine, pyridine derivatives are crucial as ligands in organometallic chemistry, reagents in asymmetric catalysis, and components in the synthesis of agrochemicals and functional materials. indiamart.comchemicalbook.com The synthetic versatility of the pyridine ring allows for the creation of large libraries of compounds, facilitating the exploration of chemical space for a diverse range of applications. indiamart.comchemicalbook.com

Role of Halogenation in Tailoring the Reactivity and Properties of Pyridine Derivatives

Halogenation is a critical and widely employed strategy for the functionalization of pyridine rings. google.com Installing a carbon-halogen bond on the electron-deficient pyridine system fundamentally alters its chemical behavior and provides a reactive handle for subsequent transformations. nih.gov Halopyridines are considered essential building blocks in the synthesis of pharmaceuticals and agrochemicals, as the halogen atom can be readily substituted or used in cross-coupling reactions to build more complex molecular architectures. google.compharmaffiliates.com

The introduction of a halogen, an electronegative element, further modifies the electronic landscape of the pyridine ring, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. indiamart.comsigmaaldrich.com While direct electrophilic halogenation of the pyridine ring can be challenging and often requires harsh conditions due to its electron-deficient nature, numerous methods have been developed to achieve regioselective halogenation. google.comnordmann.global These methods include metalation-halogenation sequences and strategies involving pyridine N-oxides or unconventional intermediates like Zincke imines. google.comnih.govchemicalbook.com The ability to precisely place a halogen atom at a specific position on the pyridine ring is vital for structure-activity relationship (SAR) studies in drug development, allowing researchers to fine-tune the properties of a lead compound to enhance its efficacy and selectivity. google.com

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2 |

|---|---|

Molecular Weight |

185.02 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)methanimine |

InChI |

InChI=1S/C6H5BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H2 |

InChI Key |

LQDBSNCXUWYYLJ-UHFFFAOYSA-N |

Canonical SMILES |

C=NC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N Methylenepyridin 2 Amine and Its Molecular Derivatives

Strategic Approaches for the Direct Synthesis of 5-Bromo-N-methylenepyridin-2-amine

The direct synthesis of this compound can be approached through a combination of key reactions that introduce the necessary functional groups onto the pyridine (B92270) scaffold. These include the formation of the imine, regioselective halogenation, and the construction of the N-methylene bridge.

Condensation Reactions for Imine Functional Group Formation

The formation of the imine (or Schiff base) functional group is a fundamental step in the synthesis of this compound. This is typically achieved through the condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comlibretexts.org In this specific case, the reaction would involve 5-bromopyridin-2-amine and formaldehyde (B43269).

The reaction is generally acid-catalyzed and proceeds via a reversible pathway. libretexts.org The pH of the reaction medium is a critical parameter; a pH around 5 is often optimal for maximizing the rate of imine formation. libretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, hindering the elimination of water. Conversely, at low pH, the amine reactant becomes protonated and non-nucleophilic. libretexts.org To drive the equilibrium towards the product, the water generated during the reaction is often removed, for instance, by using a Dean-Stark apparatus or adding a drying agent. nih.gov

The general mechanism for imine formation involves the following steps:

Nucleophilic attack: The nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: A molecule of water is eliminated. libretexts.org

Deprotonation: The resulting iminium ion is deprotonated to yield the stable imine. libretexts.org

Table 1: Key Aspects of Imine Formation

| Factor | Description | Reference |

| Reactants | Primary amine (e.g., 5-bromopyridin-2-amine) and an aldehyde or ketone (e.g., formaldehyde). | masterorganicchemistry.com |

| Catalyst | Typically acid-catalyzed. | libretexts.org |

| Optimal pH | Around 5. | libretexts.org |

| Byproduct | Water, which is often removed to drive the reaction forward. | nih.gov |

| Reversibility | The reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound with the addition of water, usually in the presence of acid. | libretexts.org |

Regioselective Halogenation Protocols for Pyridine Ring Functionalization

Introducing a bromine atom at the 5-position of the pyridine ring is a key step in the synthesis of the target molecule. The amino group at the 2-position of the pyridine ring directs electrophilic substitution primarily to the 5-position. Several methods have been developed for the regioselective bromination of 2-aminopyridines.

One environmentally friendly method utilizes 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as a green oxidant. researchgate.net This protocol achieves regioselective bromination at the C-5 position of 2-aminopyridine (B139424) derivatives. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) at low temperatures (0-5 °C), which also provides good regioselectivity for the 5-bromo-2-aminopyridine product. chemicalbook.com Furthermore, an electrochemical bromination protocol has been developed that uses inexpensive and safe bromine salts at room temperature without the need for catalysts or oxidants. acs.org

Table 2: Reagents for Regioselective Bromination of 2-Aminopyridine

| Reagent System | Conditions | Selectivity | Reference |

| 1-Butylpyridinium bromide / H₂O₂ | - | High for C-5 position | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0-5 °C | Good regioselectivity (>20:1) | chemicalbook.com |

| Tetrabutylammonium bromide (TBABr) | Electrochemical, MeCN/HOAc, Room Temperature | Meta-bromination control | acs.org |

| Hexamethylenetetramine–bromine (HMTAB) | Dichloromethane | Temperature and substituent dependent | researchgate.net |

N-Alkylation and N-Methylene Bridge Construction Methodologies

The final step in the direct synthesis of this compound involves the construction of the N-methylene bridge, which is a form of N-alkylation. N-alkylation of amines is a common organic reaction, but it can be complicated by the tendency of the product to undergo further alkylation. wikipedia.org In the case of primary amines reacting with alkyl halides, a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, can be formed. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed. One such method involves using the hydrobromide salt of the primary amine (R-NH₂·HBr) and an alkyl bromide. rsc.orgresearchgate.net Under controlled conditions, the reactant primary amine can be selectively deprotonated and made available for reaction, while the newly formed, more basic secondary amine remains protonated and does not participate in further alkylation. rsc.orgresearchgate.net

For the construction of the N-methylene bridge specifically, the reaction of 5-bromopyridin-2-amine with formaldehyde is relevant. The initial product of the reaction between an amine and formaldehyde is a hydroxymethylamine. researchgate.net In the case of a primary amine, this can further react to form a dihydroxymethyl adduct. researchgate.net The formation of the N-methylene bridge can be viewed as a condensation between the amine and formaldehyde.

Synthesis of Structurally Related Schiff Bases and Substituted Pyridine Analogs

The synthetic methodologies discussed can be extended to prepare a variety of structurally related compounds, including quinoline-based Schiff bases and other functionalized pyridine analogs.

Synthesis of Quinoline-based Schiff Bases Incorporating Bromopyridine Moieties

The synthesis of Schiff bases can be readily adapted to incorporate more complex structures, such as quinolines. A common method involves the condensation of a substituted quinoline-3-carbaldehyde with an aromatic amine. researchgate.netnih.gov For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can be reacted with various substituted anilines to produce a range of quinoline-Schiff bases. nih.gov To synthesize a quinoline-based Schiff base incorporating a bromopyridine moiety, one could envision the condensation of a suitable quinoline (B57606) aldehyde with 5-bromopyridin-2-amine.

The synthesis of these compounds is often straightforward and can be carried out under mild conditions, sometimes using microwave irradiation to accelerate the reaction. organic-chemistry.org These Schiff bases are of interest due to their potential biological activities. researchgate.netrsc.orgresearchgate.net

Table 3: Examples of Quinoline-Based Schiff Base Synthesis

| Quinoline Precursor | Amine Precursor | Product Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Substituted aromatic amines | Quinoline-Schiff bases | nih.gov |

| 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | p-Methylbenzene sulfonohydrazide | Quinoline-based Schiff base | researchgate.net |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Quinoline-Schiff base ligand | mdpi.com |

Elaboration of Functionalized Pyridin-2-amine Scaffolds

The pyridin-2-amine scaffold is a versatile building block that can be further elaborated to create a diverse range of functionalized molecules. nih.govrsc.org The pyridine ring is a key component in many biologically active compounds and approved drugs. rsc.orgnih.gov

Various synthetic strategies can be employed to modify the pyridin-2-amine core. These include multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. rsc.org For example, a one-pot, three-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor can generate a pyridine ring in what is known as the Hantzsch pyridine synthesis. nih.gov

Furthermore, the amino group of the pyridin-2-amine can be a handle for further functionalization through reactions such as acylation, sulfonation, or coupling reactions. The bromine atom in 5-bromopyridin-2-amine also provides a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide variety of substituents at the 5-position. These methods allow for the creation of libraries of functionalized pyridin-2-amine derivatives for various research applications. acs.org

Advanced Protecting Group Strategies in Multistep Synthesis

In the multistep synthesis of complex molecules like this compound and its derivatives, protecting groups are indispensable tools. jocpr.com They temporarily mask reactive functional groups, such as the pyridine ring nitrogen and the exocyclic amine, to prevent unwanted side reactions and allow for selective transformations at other positions of the molecule. jocpr.com The choice of protecting group is dictated by its stability to the reaction conditions of a given step and the ease of its selective removal later in the synthetic sequence. researchgate.net

For substituted pyridines, a primary challenge is the potential for N-alkylation or other reactions at the pyridine ring nitrogen. To circumvent this, various protecting groups can be employed. Benzyl-type protecting groups, including 4-methoxybenzyl and 3,4-dimethoxybenzyl halides, have been studied for their reactivity towards the nitrogen atom of di-substituted pyridine rings, leading to the formation of pyridinium (B92312) salts. researchgate.net This reversible protection allows for subsequent reactions on other parts of the molecule. Another effective strategy for protecting the pyridine nitrogen is the use of borane (B79455) (BH₃). researchgate.net The pyridine-borane complex is stable under many reaction conditions, and the borane group can be removed when desired. researchgate.net

The exocyclic amino group in pyridin-2-amine derivatives also requires protection to control its reactivity. Carbamates are among the most widely used protecting groups for amines. researchgate.net Common examples include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netresearchgate.net The Boc group, for instance, is stable during many nucleophilic substitutions and catalytic hydrogenations but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). researchgate.netub.edu

A key concept in complex syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. jocpr.comresearchgate.net For example, an acid-labile Boc group on the exocyclic amine could be used alongside a fluoride-labile silyl (B83357) ether protecting a hydroxyl group elsewhere in the molecule. This strategy allows for the sequential deprotection and reaction of different functional groups, providing precise control over the synthetic route. jocpr.com

Table 1: Protecting Groups in the Synthesis of Substituted Pyridinamines

| Functional Group to Protect | Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |

|---|---|---|---|---|

| Pyridine Nitrogen | Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation (H₂, Pd/C) |

| Pyridine Nitrogen | Borane | - | BH₃·SMe₂ or BH₃·THF | Refluxing with HCl in methanol |

| Exocyclic Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Exocyclic Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |

This table provides examples of common protecting groups and is not exhaustive.

Optimization of Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound and its derivatives is highly dependent on the effective purification and isolation of intermediates and the final product. Given that synthetic reactions rarely proceed to 100% completion and often generate byproducts, robust purification methods are essential to obtain materials of high purity required for subsequent steps or final characterization.

Flash column chromatography is the most common and powerful technique for purifying synthetic intermediates in this context. acs.org This method involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica (B1680970) gel, using a solvent system (eluent) of optimized polarity to separate the components based on their differential adsorption to the silica. acs.org The selection of the eluent, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is critical for achieving good separation. acs.org For instance, a general procedure for purifying products involves concentrating the reaction mixture and then subjecting the residue to flash column chromatography on silica gel. acs.org

The progress of the purification can be monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. researchgate.net In the synthesis of related 3-bromo-2-[(N-substituted)amino]pyridines, purification by chromatography was a key step to isolate the desired products from the reaction mixture. researchgate.net

In addition to chromatography, other purification techniques can be optimized and employed:

Recrystallization: This technique is used to purify solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Extraction: Liquid-liquid extraction is a standard workup procedure used to separate the desired product from unreacted starting materials, catalysts, and water-soluble byproducts. acs.org Typically, after quenching a reaction with water, the product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated before further purification. acs.org

Distillation: For liquid products that are thermally stable, distillation can be an effective purification method, separating compounds based on differences in their boiling points.

The optimization of these techniques involves screening different solvents for recrystallization or chromatography, adjusting the pH during extraction to ensure the compound of interest is in the organic phase, and carefully controlling conditions to prevent degradation of the product. acs.orgresearchgate.net

Table 2: Purification Techniques for Synthetic Pyridine Derivatives

| Technique | Principle of Separation | Typical Application | Key Optimization Parameters |

|---|---|---|---|

| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). acs.org | Primary purification method for most non-volatile organic compounds. acs.org | Stationary phase type, eluent system composition, column dimensions. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Purification of solid final products and intermediates. | Solvent choice, cooling rate, concentration. |

| Liquid-Liquid Extraction | Differential partitioning of a compound between two immiscible liquid phases. acs.org | Workup procedure to remove water-soluble impurities and catalysts. acs.org | Solvent choice, pH of the aqueous phase, number of extractions. |

Spectroscopic Data for this compound Remains Elusive

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of published spectroscopic data for the compound this compound. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopic characteristics, no specific experimental data for this particular molecule could be located.

The initial investigation sought to provide a detailed analysis of the compound's molecular structure and properties through a multi-technique spectroscopic approach, as outlined in the requested article structure. This would have involved the elucidation of its proton and carbon NMR spectra, including chemical shifts and coupling constants, as well as the application of two-dimensional NMR techniques for a complete structural assignment. Furthermore, the plan was to include exact mass determination and fragmentation analysis via ESI-MS and to identify key functional groups and vibrational modes using IR spectroscopy.

However, the search for relevant data consistently yielded information for analogous but structurally distinct compounds. These included various substituted bromopyridines such as 5-bromo-2-methylpyridin-3-amine (B1289001), 2-amino-3,5-dibromopyridine, and 5-bromo-N-methyl-pyrimidin-2-amine. While these molecules share some structural similarities with the target compound, the crucial N-methylene (=NCH2) group in this compound confers unique spectroscopic fingerprints that cannot be extrapolated from the available data for its analogs.

The absence of specific data for this compound prevents the generation of the requested in-depth article. The scientific community has not, to date, published the detailed spectroscopic characterization required to fulfill the specified outline. Therefore, any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy.

This lack of information highlights a potential area for future research, as the synthesis and characterization of novel pyridine derivatives are of continuous interest in various fields of chemistry.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 5 Bromo N Methylenepyridin 2 Amine and Its Analogs

X-ray Crystallography for Comprehensive Molecular and Crystal Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides invaluable insights into the molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the solid-state packing of a compound. In the case of analogs of 5-bromo-N-methylenepyridin-2-amine, such as 5-bromo-N-methylpyrimidin-2-amine, X-ray diffraction studies have enabled a detailed elucidation of their structural features.

Analysis of Molecular Geometry, Conformation, and Planarity

The molecular structure of the analog 5-bromo-N-methylpyrimidin-2-amine has been meticulously characterized, revealing key details about its geometry and conformation. nih.govnih.gov The pyrimidine (B1678525) ring is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.007 Å. nih.gov This planarity is a common feature in aromatic heterocyclic systems.

The bromine atom and the exocyclic nitrogen atom of the methylamine (B109427) group are nearly coplanar with the pyrimidine ring, with displacements of 0.032 (1) Å and 0.009 (5) Å, respectively. nih.gov However, the methyl carbon atom deviates slightly from this plane, being positioned 0.100 (15) Å away. nih.govnih.gov This results in a small dihedral angle of 4.5 (3)° between the plane of the pyrimidine ring and the methylamine group. nih.govnih.gov

Table 1: Selected Crystallographic Data for 5-bromo-N-methylpyrimidin-2-amine

| Parameter | Value |

|---|---|

| Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.04 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.9900 (8) |

| b (Å) | 9.862 (2) |

| c (Å) | 10.006 (2) |

| α (°) | 61.57 (3) |

| β (°) | 83.84 (3) |

| γ (°) | 87.45 (3) |

| Volume (ų) | 344.24 (16) |

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

Table 2: Hydrogen Bond Geometry for 5-bromo-N-methylpyrimidin-2-amine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | - | - | - |

| C-H···N | 0.93 | - | - | - |

| C-H···Br | 0.93 | - | - | - |

Crystallographic Refinement Procedures and Data Quality Assessment

The crystal structure of 5-bromo-N-methylpyrimidin-2-amine was determined from single-crystal X-ray diffraction data collected at 293 K using Mo Kα radiation. nih.gov The structure was solved and refined using established crystallographic software packages.

The refinement process involved positioning the hydrogen atoms geometrically. nih.gov For the aryl and methyl C-H groups, the bond lengths were constrained to 0.93 Å and 0.96 Å, respectively, while the N-H bond length was set to 0.86 Å. nih.gov These hydrogen atoms were refined using a riding model, where their positions are dependent on the parent atom. nih.gov The isotropic displacement parameters, Uiso(H), were set to 1.2 times the equivalent isotropic displacement parameter of the parent nitrogen or aryl carbon atom, and 1.5 times that of the methyl carbon atom. nih.gov The quality of the final crystal structure model is validated by the agreement between the observed and calculated diffraction data, though specific R-factors were not detailed in the provided search results.

Reactivity and Diverse Chemical Transformations of 5 Bromo N Methylenepyridin 2 Amine

Exploration of Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key site for functionalization. However, direct nucleophilic aromatic substitution (SNAr) on an unactivated pyridine ring is generally a challenging transformation. The electron-rich nature of the pyridine ring can make it resistant to attack by nucleophiles. researchgate.net For a successful substitution to occur, the pyridine ring typically requires activation, often through the presence of strong electron-withdrawing groups or by N-oxidation. researchgate.net

In the case of 5-bromo-N-methylenepyridin-2-amine, the amino group at the C-2 position is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is expected to be inefficient. More forceful conditions or alternative reaction pathways, such as those involving transition metal catalysis, are generally required to achieve substitution at this position.

Catalytic Cross-Coupling Reactions (e.g., C-N, C-C Bond Formation)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-5 position of the pyridine ring, overcoming the low reactivity associated with direct nucleophilic substitution. The bromine atom serves as an excellent handle for these transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are particularly well-suited for the functionalization of bromo-substituted N-heterocycles. nih.gov For instance, studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated successful Suzuki cross-coupling with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.com These reactions proceed in good yields, and the electronic properties of the substituents on the arylboronic acid have been shown to have no significant effect on the reaction outcome. mdpi.com It is anticipated that this compound would behave similarly, allowing for the introduction of a wide range of aryl and heteroaryl groups.

The N-methylpyridine amine structure can also act as a ligand in palladium-catalyzed cross-coupling reactions, potentially influencing the catalytic cycle. vulcanchem.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with an Analogous Substrate Data based on reactions with 5-bromo-2-methylpyridin-3-amine. mdpi.com

| Arylboronic Acid | Catalyst | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate |

Chemical Reactivity at the N-methylene Imine Moiety

The exocyclic N-methylene imine group (C=N) is a highly reactive functional group, susceptible to both addition reactions and hydrolysis.

Imines act as electrophiles and can undergo addition reactions with various nucleophiles. nih.gov The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. While specific studies on the addition of isocyanides to this compound are not prevalent, the general reactivity pattern of imines suggests this is a plausible transformation. For example, related reactions involving the trapping of in-situ generated methanimine (B1209239) (the simplest N-methylene imine) with dienes in aza-Diels-Alder reactions to form piperidine (B6355638) derivatives have been reported. acs.org This highlights the ability of the N-methylene imine moiety to participate in cycloaddition reactions.

The N-methylene imine bond is susceptible to hydrolysis, a reaction that is typically reversible and catalyzed by acid. masterorganicchemistry.comchemistrysteps.com In the presence of water, especially under acidic conditions, the imine can be cleaved to yield formaldehyde (B43269) and the parent amine, 5-bromo-pyridin-2-amine. chemistrysteps.comthieme-connect.de

The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. Subsequent attack by a water molecule leads to a carbinolamine intermediate. Proton transfer followed by elimination of the amine regenerates the carbonyl compound (formaldehyde in this case). chemistrysteps.com

Conversely, the compound can be formed via a condensation pathway, reacting 5-bromo-pyridin-2-amine with formaldehyde. This equilibrium can be controlled by the reaction conditions; for instance, removal of water would favor imine formation.

Regioselective Electrophilic Aromatic Substitution on the Pyridine Ring

Further electrophilic substitution on the pyridine ring of this compound is influenced by the directing effects of the existing substituents. The 2-amino group is a powerful activating group and is ortho, para-directing. The bromine atom at C-5 is a deactivating group but is also ortho, para-directing.

The available positions for electrophilic attack are C-3, C-4, and C-6.

Position C-3: This position is ortho to the strongly activating amino group, making it a likely site for substitution.

Position C-4: This position is meta to the amino group and ortho to the bromine atom.

Position C-6: This position is ortho to the amino group.

Given the strong activating effect of the amino group, electrophilic attack is most likely to occur at the positions ortho or para to it. Since the para position (C-5) is already occupied by bromine, substitution is expected to be directed primarily to the C-3 position. The synthesis of 2-amino-5-bromopyridine (B118841) itself involves the regioselective bromination of 2-aminopyridine (B139424) at the C-5 position, which is para to the amino group. researchgate.net Any further substitution would have to contend with the existing electronic and steric environment. Theoretical calculations are often employed to predict the positional selectivity in electrophilic aromatic substitutions with greater accuracy. nih.govresearchgate.net

Nucleophilic Dearomatization Strategies Applied to Pyridine Derivatives

Nucleophilic dearomatization reactions are powerful tools for converting flat aromatic compounds into three-dimensional, saturated, or partially saturated heterocyclic structures. acs.orgresearchgate.net Pyridines themselves are relatively electron-rich and thus resistant to nucleophilic attack. researchgate.net To facilitate dearomatization, the pyridine nitrogen must typically be activated to render the ring more electrophilic. researchgate.netmdpi.com This is often achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt.

Once activated, the pyridinium ring becomes susceptible to attack by a variety of nucleophiles at the C-2, C-4, or C-6 positions. nih.gov The resulting dihydropyridine (B1217469) products are versatile synthetic intermediates. mdpi.com In the context of this compound, activation could potentially occur at the pyridine nitrogen. The subsequent nucleophilic attack would likely be directed to the C-4 or C-6 positions. The presence of the bromine and amino substituents would influence the regioselectivity of the nucleophilic addition. These strategies offer a pathway to complex, non-aromatic nitrogen-containing scaffolds from readily available pyridine precursors. acs.orgmdpi.com

Hydroboration and Hydrosilylation Reactions

No research detailing the hydroboration or hydrosilylation reactions of this compound could be located. These reactions typically involve the addition of a boron-hydrogen or silicon-hydrogen bond across a double bond, such as the C=N bond of an imine. The regioselectivity and stereoselectivity of such reactions would be of significant interest, but no studies have been published on this specific substrate.

Cycloaddition Reactions and Their Applications

There is no available information on the participation of this compound in cycloaddition reactions. As an imine, it could potentially act as a dienophile or a 2π component in various cycloadditions, leading to the synthesis of novel heterocyclic systems. However, no documented examples of such transformations for this compound exist in the scientific literature.

Investigation of Reactivity as a Precursor for Ligand Synthesis in Metal Complexation

While pyridin-2-amine derivatives are widely used as ligands in coordination chemistry, there is no specific information on the use of this compound as a precursor for ligand synthesis. The imine functionality could potentially be involved in coordination or be chemically modified to create more complex ligand structures. However, no studies have been found that explore its reactivity for this purpose or report on the synthesis and characterization of its metal complexes.

Computational and Theoretical Chemistry Studies on 5 Bromo N Methylenepyridin 2 Amine and Its Derivatives

Quantum Chemical Calculations for Prediction and Elucidation of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for predicting and understanding the molecular structure and electronic properties of chemical compounds. These methods would be essential in characterizing 5-bromo-N-methylenepyridin-2-amine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule. Key parameters that would be determined from such a study include bond lengths, bond angles, and dihedral angles.

Furthermore, DFT enables the calculation of various electronic properties. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

No specific DFT studies on this compound were found in the available literature.

Advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods are based on solving the Schrödinger equation without empirical parameters, providing a more rigorous theoretical treatment. For this compound, these calculations would be valuable for obtaining highly accurate energies, geometries, and other molecular properties to serve as benchmarks for less computationally expensive methods.

No specific studies utilizing advanced ab initio methods for this compound were identified.

Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to DFT and ab initio methods. These methods incorporate some experimental data (parameters) to simplify the calculations. AM1 could be used for preliminary conformational searches and for studying large systems containing the this compound moiety, where higher-level calculations would be computationally prohibitive. The method provides reasonable estimates of geometric parameters and heats of formation.

No literature detailing the application of semi-empirical methods like AM1 to this compound was discovered.

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For any chemical reaction involving this compound, identifying the transition state is key to understanding the reaction mechanism. The transition state is the highest energy point along the reaction pathway that connects reactants to products. Computational methods can be used to locate and characterize the geometry and energy of the transition state.

Once the transition state is identified, the reaction coordinate, which represents the path of minimum energy from reactants to products, can be determined. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

No studies on transition state analysis for reactions involving this compound were found.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. For a chemical reaction, a one-dimensional slice through the PES along the reaction coordinate gives the reaction energy profile. This profile shows the relative energies of the reactants, transition state(s), and products, as well as any intermediates.

The construction of a reaction energy profile for a reaction of this compound would allow for the calculation of important kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies. This information is critical for predicting the feasibility and rate of a chemical transformation.

No research detailing the construction of potential energy surfaces or reaction energy profiles for this compound could be located.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The presence of both a reactive bromine atom and a nucleophilic amino group on the pyridine (B92270) scaffold makes 5-bromo-N-methylenepyridin-2-amine a highly valuable intermediate in the synthesis of a wide array of complex heterocyclic systems. The bromine atom can readily participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the amino group can be involved in cyclization and condensation reactions to form fused ring systems.

Intermediates in Advanced Pharmaceutical Synthesis

In the field of medicinal chemistry, derivatives of 5-bromopyridin-2-amine are crucial intermediates for the synthesis of biologically active molecules. chemicalbook.com While specific research on this compound is emerging, the broader class of 2-amino-5-bromopyridines serves as a foundational scaffold for various therapeutic agents. These compounds are instrumental in the synthesis of kinase inhibitors, such as those targeting PI3K, as well as derivatives of haloperidol (B65202) and thiazolyl thiourea (B124793) compounds. google.compatsnap.com Furthermore, they are used to create selective dopamine (B1211576) D3 receptor agonists and imidazo[1,2-a]pyridine (B132010) compounds that act as VEGFR-2 inhibitors. google.compatsnap.com The N-methyl group in this compound can influence the solubility, lipophilicity, and metabolic stability of the final drug candidates, making it a key point of molecular design.

The synthesis of such complex pharmaceutical agents often involves a sequence of reactions where the bromopyridine core is strategically functionalized. For instance, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl partners. mdpi.com

Table 1: Examples of Bioactive Scaffolds Derived from 2-Amino-5-bromopyridine (B118841) Derivatives

| Bioactive Scaffold | Therapeutic Target/Application | Reference |

| PI3K Inhibitors | Cancer Therapy | google.compatsnap.com |

| Haloperidol Derivatives | Antipsychotic Agents | google.compatsnap.com |

| Thiazolyl Thiourea Compounds | Various Therapeutic Uses | google.compatsnap.com |

| Dopamine D3 Receptor Agonists | Neurological Disorders | google.compatsnap.com |

| Imidazo[1,2-a]pyridine Derivatives | VEGFR-2 Inhibition in Cancer | google.compatsnap.com |

Precursors for Agrochemical Compound Development

The utility of this compound and its analogues extends to the agrochemical industry. Pyridine-based structures are integral to many pesticides, herbicides, and fungicides. google.com The specific substitution pattern of this compound can be tailored to develop new agrochemicals with improved efficacy and selectivity. The bromo substituent can be a site for further chemical modification to fine-tune the biological activity and environmental persistence of the resulting compounds.

Development of Novel Materials with Tailored Properties

The inherent electronic and structural features of this compound make it a promising candidate for the development of novel organic materials with specific functionalities. The interplay between the electron-withdrawing bromine atom and the electron-donating amino group, along with the aromatic pyridine ring, can lead to interesting photophysical and electronic properties.

Exploration in Materials with Specific Electronic Characteristics

There is growing interest in the use of functionalized pyridines in the design of organic semiconductors and liquid crystals. The ability to tune the electronic properties of pyridine derivatives through substitution makes them attractive for these applications. The introduction of a bromine atom can influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the charge transport characteristics of the material. sciencepublishinggroup.com The N-methyl group can also play a role in modulating the packing of molecules in the solid state, a critical factor for efficient charge transport in organic semiconductors. While direct studies on this compound in this context are limited, the principles of molecular design suggest its potential as a building block for such materials. sciencepublishinggroup.com

Research into Materials Exhibiting Unique Optical Behaviors

The development of materials with specific optical properties, such as those for use in organic light-emitting diodes (OLEDs) and nonlinear optics, often relies on molecules with tailored electronic transitions. rsc.orgnih.gov The electronic structure of this compound, with its potential for intramolecular charge transfer, could be exploited in the design of chromophores with interesting absorption and emission characteristics. By strategically modifying the substituents on the pyridine ring, it is possible to tune the color and efficiency of light emission. researchgate.net For instance, the substitution of the bromine atom with other functional groups via cross-coupling reactions can lead to a wide range of compounds with diverse optical properties. nih.gov

Table 2: Potential Influence of Substituents on the Properties of Pyridine-Based Materials

| Substituent/Modification | Potential Effect on Material Properties | Reference |

| Bromine Atom | Influences HOMO/LUMO energy levels, enhances intersystem crossing | sciencepublishinggroup.com |

| N-Methyl Group | Affects solubility and solid-state packing | |

| Aryl/Heteroaryl Groups (via cross-coupling) | Tunes absorption/emission wavelengths, modifies charge transport | mdpi.comnih.gov |

Role as a Ligand or Catalyst in Homogeneous and Heterogeneous Catalytic Reactions

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that the compound could serve as a ligand in transition metal catalysis. The electronic properties of the ligand, influenced by the bromo and N-methyl substituents, can impact the reactivity and selectivity of the metal center.

While specific examples of this compound as a catalyst or ligand are not extensively documented, the broader class of aminopyridine ligands is widely used in various catalytic transformations. These ligands have been employed in reactions such as cross-coupling, hydrogenation, and polymerization. The bromo substituent could also serve as a handle to immobilize the molecule onto a solid support, paving the way for the development of heterogeneous catalysts that offer advantages in terms of separation and reusability.

Future Research Trajectories and Addressing Current Challenges

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 5-bromo-N-methylenepyridin-2-amine must prioritize green chemistry principles, moving beyond traditional multi-step processes that often generate significant waste. Research should focus on developing novel, efficient, and environmentally benign synthetic protocols.

Key research objectives include:

Direct Imine Formation: Investigating the direct condensation of 5-bromo-2-aminopyridine with formaldehyde (B43269) or its equivalents. Future studies could employ solvent-free conditions or green solvents (e.g., water, bio-solvents) and heterogeneous catalysts to facilitate easy separation and recycling, thereby minimizing the environmental impact. polimi.itrsc.org

Atom-Economical C-H Functionalization: Developing advanced catalytic systems, potentially using earth-abundant metals, for the direct and regioselective introduction of the bromo and amino functionalities onto the pyridine (B92270) ring from simple precursors. northwestern.eduacs.org This would represent a significant improvement in atom economy over classical methods that require pre-functionalized starting materials. chemrxiv.org

Integrated Flow Synthesis: Designing continuous flow chemistry processes for the synthesis. This approach can enhance safety, particularly when handling reactive intermediates, improve reaction control, and allow for scalable, on-demand production.

| Parameter | Hypothetical Traditional Approach | Proposed Sustainable Future Approach |

|---|---|---|

| Starting Materials | Multi-step synthesis from substituted pyridines | Simple pyridine, formaldehyde equivalent, bromine source |

| Key Methodologies | Stoichiometric reagents, protection/deprotection steps | Catalytic C-H activation, direct condensation, flow chemistry polimi.itnorthwestern.edu |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, bio-solvents, or solvent-free conditions |

| Atom Economy | Low to moderate | High |

| Waste Generation | High (stoichiometric byproducts) | Minimal (catalytic, high conversion) |

Discovery and Elucidation of Unprecedented Reactivity Patterns and Transformation Pathways

The bifunctional nature of this compound, possessing both a reactive imine group and a versatile brominated aromatic ring, opens the door to discovering novel chemical transformations.

Future research should explore:

Chemoselective Transformations: Systematically investigating the selective reactivity of either the imine or the C-Br bond. The imine is susceptible to nucleophilic addition, reduction, and cycloaddition reactions, while the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). organic-chemistry.org

Tandem and Multicomponent Reactions: Designing one-pot reactions where both functional groups participate sequentially. For example, a palladium-catalyzed carbonylative coupling involving the bromopyridine, the imine, and carbon monoxide could lead to the assembly of complex polycyclic heterocycles in a single operation. rsc.org

Photoredox and Electrocatalysis: Employing light or electricity to unlock novel reactivity. These methods could enable radical-based transformations at the C-Br bond or unique cycloadditions involving the imine moiety that are inaccessible under thermal conditions. organic-chemistry.org

| Reaction Type | Reactive Site | Potential Outcome | Significance |

|---|---|---|---|

| [4+2] Cycloaddition | Imine (as dienophile) | Fused heterocyclic systems | Rapid construction of molecular complexity |

| Reductive Alkylation | Imine | Chiral secondary amines | Access to valuable pharmaceutical synthons |

| Carbonylative Cyclization | C-Br bond and Imine | Novel polycyclic heteroaromatics rsc.org | Discovery of new molecular scaffolds |

| Photocatalytic C-N Coupling | C-Br bond | Complex aminopyridine derivatives | Mild and efficient bond formation |

Enhanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the electronic structure and conformational dynamics of this compound is essential to predict and control its reactivity. An integrated approach combining state-of-the-art experimental and computational techniques is the most promising path forward.

Future investigations should focus on:

Computational Modeling: Utilizing Density Functional Theory (DFT) to model the molecule's geometry, frontier molecular orbitals, and electrostatic potential. These calculations can provide insights into the relative reactivity of different sites, predict the outcomes of reactions, and elucidate reaction mechanisms. mdpi.comresearchgate.net

Advanced Spectroscopic Analysis: Employing in-situ NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Crystallographic Studies: Obtaining single-crystal X-ray diffraction data for the parent molecule and its derivatives or metal complexes. This will provide precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for validating computational models and understanding solid-state properties.

| Technique | Information Gained | Synergy |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states researchgate.net | Predicts reactivity and guides experimental design |

| In-Situ NMR Spectroscopy | Reaction kinetics, intermediate identification | Validates predicted reaction pathways and intermediates |

| X-ray Crystallography | Precise 3D molecular structure | Provides benchmark data for calibrating computational models |

| Cyclic Voltammetry | Redox potentials | Correlates electronic structure with electrochemical behavior |

Rational Design of Highly Selective Ligands for Targeted Coordination Chemistry Applications

The pyridyl-imine motif is a classic bidentate ligand framework in coordination chemistry. mun.caresearchgate.net The specific structure of this compound offers unique opportunities for creating novel metal complexes with tailored properties.

Future research in this area should target:

Synthesis of Novel Complexes: Exploring the coordination of this ligand to a wide range of transition metals (e.g., Pd, Pt, Cu, Fe, Co, Ru, Ir) to synthesize new complexes. The electronic properties of these complexes will be influenced by the π-accepting nature of the imine. acs.org

Post-Complexation Modification: Using the bromine atom as a synthetic handle for further functionalization after the ligand has been coordinated to a metal center. This strategy allows for the construction of complex, multimetallic architectures or the attachment of the complex to surfaces or polymers.

Catalysis: Designing and testing the resulting metal complexes as catalysts for organic transformations. The electronic and steric environment around the metal center can be fine-tuned to control catalytic activity and selectivity in reactions such as polymerization, hydrogenation, or cross-coupling. acs.orgacs.org

Exploration of Emerging Applications in Functional Materials Science

The unique electronic and structural features of this compound make it an attractive candidate for the development of novel functional materials.

Promising areas for future application-driven research include:

Conjugated Polymers: Utilizing the bromine atom for metal-catalyzed cross-coupling polymerization (e.g., Suzuki or Stille coupling) to create novel conjugated polymers. The electron-deficient pyridine ring is a desirable component for electron-transporting materials used in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org

Polymer Science: Using pyridyl-imine metal complexes, particularly with iron or cobalt, as catalysts for olefin polymerization to produce polyolefins with specific microstructures and high molecular weights. acs.orgfrontiersin.org

Dynamic Covalent Chemistry: Leveraging the reversible nature of the imine bond to create dynamic materials. This could include the development of self-healing polymers, vitrimers, or stimuli-responsive gels where the material's properties can be altered by external triggers.

| Material Class | Key Molecular Feature | Potential Application | Relevant Research Area |

|---|---|---|---|

| Conjugated Polymers | C-Br for cross-coupling | Electron Transport Layers in OSCs/OLEDs | Organic Electronics rsc.org |

| Coordination Polymers | Pyridyl-imine chelation | Catalysis, Gas Storage | Metal-Organic Frameworks (MOFs) |

| Dynamic Polymers | Reversible imine bond | Self-Healing Materials, Vitrimers | Supramolecular Chemistry |

| Polyolefin Catalysts | Pyridyl-imine metal complexes | Specialty Polymers | Olefin Polymerization acs.org |

Q & A

Q. What established synthetic routes are available for 5-bromo-N-methylenepyridin-2-amine, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling (using Pd catalysts and arylboronic acids) or reductive amination (e.g., sodium cyanoborohydride with aldehydes in methanol) . Reaction conditions such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature significantly impact yield. For example, Suzuki coupling under inert atmospheres at 80°C yields ~60–70%, while reductive amination at reflux achieves ~55–65% . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of amine to aldehyde) and purification via column chromatography (hexanes/EtOAc) enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H/¹³C NMR identifies substituent positions and confirms methylene linkage. For instance, the methylene group (-CH₂-) shows a triplet at δ ~3.5 ppm (¹H NMR) and a signal near δ 45 ppm (¹³C NMR) . ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 188.03) , while FT-IR confirms amine N-H stretches (~3235 cm⁻¹) and aromatic C-Br vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals hydrogen-bonding networks and packing motifs. For example, N-H···N interactions (2.50 Å) form centrosymmetric dimers, stabilizing the crystal lattice . Discrepancies in reported dihedral angles (e.g., methylene group deviation ~4.5° from the pyridine plane) are resolved using PLATON validation tools and anisotropic displacement parameters . Refinement against high-resolution data (e.g., R < 0.05) ensures accuracy .

Q. What experimental strategies mitigate low yields in bromine-substitution reactions?

- Methodological Answer : Competing side reactions (e.g., debromination) are minimized by using PdCl₂(dppf) catalysts in anhydrous THF under N₂ . Kinetic monitoring via HPLC identifies intermediates, allowing real-time adjustment of reaction time (e.g., 12–24 hrs). Alternative bromine sources (e.g., NBS in DMF) improve regioselectivity, with yields increasing from 40% to 65% when using microwave-assisted heating (100°C, 30 mins) .

Q. How do electronic effects of the pyridine ring influence cross-coupling reactivity?

- Methodological Answer : The electron-withdrawing bromine at position 5 activates the pyridine ring for nucleophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) show a reduced LUMO energy (-1.8 eV), facilitating oxidative addition with Pd(0) catalysts . Comparative studies with 5-chloro-N-methylenepyridin-2-amine reveal slower coupling kinetics (k = 0.15 min⁻¹ vs. 0.25 min⁻¹ for bromo derivatives) due to weaker C-Cl bond polarization .

Q. What in silico and in vitro assays predict the bioactivity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like E. coli dihydrofolate reductase (PDB: 1DHF) predicts binding affinities (ΔG ≈ -8.2 kcal/mol) . MIC assays in Mueller-Hinton broth (24 hrs, 37°C) assess antimicrobial activity, with IC₅₀ values compared to control antibiotics (e.g., ampicillin) . Cytotoxicity screening via MTT assays (HeLa cells, 48 hrs incubation) evaluates selectivity (CC₅₀ > 100 µM indicates low toxicity) .

Data Analysis and Optimization

Q. How should researchers address conflicting reports on substitution reactivity at the bromine site?

- Methodological Answer : Contradictions arise from solvent polarity (e.g., DMSO vs. THF) and nucleophile strength. Hammett plots (σₚ ≈ 0.78 for Br) quantify substituent effects, while GC-MS tracks competing pathways. For SNAr reactions, using K₂CO₃ in DMF at 120°C improves bromide displacement efficiency (yield: 75%) compared to weaker bases like NaHCO₃ (yield: 50%) .

Q. What computational tools model the compound’s spectroscopic signatures and reaction mechanisms?

- Methodological Answer : Gaussian 16 simulations (TD-DFT) predict UV-Vis spectra (λmax ≈ 270 nm) and IR vibrations. For mechanistic studies, CP2K models transition states in Suzuki coupling, identifying rate-limiting steps (e.g., transmetallation energy barrier ≈ 25 kcal/mol) .

Structural and Functional Insights

Q. How do steric effects of the methylene group alter conformational flexibility?

- Methodological Answer : Rotational barrier analysis (VT-NMR, -90°C to 25°C) shows restricted rotation about the N-CH₂ bond (ΔG‡ ≈ 12 kcal/mol). X-ray crystallography reveals a staggered conformation, minimizing steric clashes with the pyridine ring . Comparative studies with N-ethyl analogs show increased torsional strain (ΔE ≈ 2.3 kcal/mol) .

Q. What strategies enhance the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.